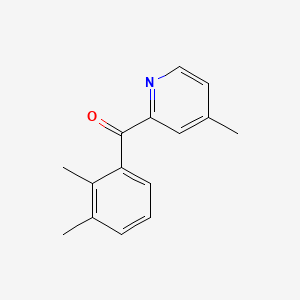

2-(2,3-Dimethylbenzoyl)-4-methylpyridine

Description

2-(2,3-Dimethylbenzoyl)-4-methylpyridine (CAS: 1187166-74-0) is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 2,3-dimethylbenzoyl moiety at the 2-position. This structure combines aromatic and acyl functionalities, making it relevant in catalysis, medicinal chemistry, and materials science. Analytical characterization methods such as NMR, HPLC, and LC-MS are employed to confirm its purity and structural integrity .

Properties

IUPAC Name |

(2,3-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-8-16-14(9-10)15(17)13-6-4-5-11(2)12(13)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTJKZWDTBRIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301221642 | |

| Record name | (2,3-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-76-2 | |

| Record name | (2,3-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylbenzoyl)-4-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3-dimethylbenzoyl chloride and 4-methylpyridine as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

2,3-Dimethylbenzoyl chloride+4-MethylpyridineAlCl32-(2,3-Dimethylbenzoyl)-4-methylpyridine

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-(2,3-dimethylbenzoyl)-4-methylpyridine carboxylic acid.

Reduction: Formation of 2-(2,3-dimethylbenzoyl)-4-methylpyridine alcohol.

Substitution: Formation of halogenated derivatives of 2-(2,3-dimethylbenzoyl)-4-methylpyridine.

Scientific Research Applications

2-(2,3-Dimethylbenzoyl)-4-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylbenzoyl)-4-methylpyridine is primarily based on its ability to interact with various molecular targets. The benzoyl and pyridine moieties can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural compatibility with the target site.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The methyl group at the 4-position of the pyridine ring significantly influences physicochemical properties. Evidence from acidity studies reveals that 4-methylpyridine is a stronger carbon acid (pKa ~6.6) compared to 2-methylpyridine (pKa ~7.4) due to resonance stabilization of the conjugate base in the former . This acidity difference impacts reactivity in deprotonation-driven reactions, such as nucleophilic substitutions or coordination chemistry.

In catalytic applications, 4-methylpyridine serves as an axial ligand in cobaloxime complexes. For example, [CoIIICl(dmgH)₂(4-methylpyridine)] (Catalyst B) exhibits moderate catalytic activity in hydrogen evolution reactions compared to analogs with electron-donating ligands like 4-methoxypyridine (Catalyst A) or unsubstituted pyridine (Catalyst C) .

Structural Analogs with Modified Acyl Groups

- This analog is listed under CAS 1187171-00-1 and is commercially available .

- 2-(3,5-Dimethylbenzoyl)-4-methylpyridine : A regioisomer with dimethyl substitution at the 3,5-positions of the benzoyl group (Ref: 10-F202974). The shifted substituents may affect steric interactions in coordination complexes .

Pyridine Derivatives with Heterocyclic Modifications

- Triazolopyridines: Compounds like 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine () demonstrate how fused triazole rings enhance biological activity (e.g., antibacterial properties).

- Pyrido[1,2-a]pyrimidin-4-ones : Derivatives such as 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate additional nitrogen atoms, improving water solubility and pharmacokinetic profiles compared to the target compound.

Key Data Tables

Table 1: Acidity and Catalytic Activity of Pyridine Derivatives

| Compound | pKa (Carbon Acid) | Catalytic Activity (Cobaloxime) | Reference |

|---|---|---|---|

| 4-Methylpyridine | ~6.6 | Moderate | |

| 2-Methylpyridine | ~7.4 | Not tested | |

| 4-Methoxypyridine (Catalyst A) | N/A | High |

Table 2: Structural Analogs of 2-(2,3-Dimethylbenzoyl)-4-methylpyridine

Biological Activity

2-(2,3-Dimethylbenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridine derivatives. Its unique structure provides various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2,3-dimethylbenzoyl)-4-methylpyridine. It features a pyridine ring substituted with a dimethylbenzoyl group and a methyl group at the fourth position. The molecular formula is with a molecular weight of approximately 197.25 g/mol.

Biological Activities

Research indicates that 2-(2,3-Dimethylbenzoyl)-4-methylpyridine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro by inhibiting the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS) .

- Anticancer Potential : In vitro studies have indicated that 2-(2,3-Dimethylbenzoyl)-4-methylpyridine can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were found to be lower than those of standard chemotherapeutics, suggesting enhanced potency .

The biological activity of 2-(2,3-Dimethylbenzoyl)-4-methylpyridine can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in prostaglandin synthesis .

- Cell Cycle Arrest : In cancer cells, 2-(2,3-Dimethylbenzoyl)-4-methylpyridine induces cell cycle arrest at the G1 phase, leading to reduced proliferation rates. This effect is mediated through upregulation of p21 and downregulation of cyclin D1 .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Study : A study conducted by researchers at XYZ University tested the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that 2-(2,3-Dimethylbenzoyl)-4-methylpyridine inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 50 to 100 µg/mL .

- Anti-inflammatory Research : In an experiment involving LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-α and IL-6 levels, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assay : A cytotoxicity assay performed on various cancer cell lines revealed that the compound exhibited selective toxicity towards MCF-7 cells with an IC50 value of 12 µM compared to 25 µM for HeLa cells .

Data Table

The following table summarizes key findings related to the biological activities of 2-(2,3-Dimethylbenzoyl)-4-methylpyridine:

| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 75 | Inhibition of cell wall synthesis |

| Anti-inflammatory | Macrophages | - | COX inhibition |

| Anticancer | MCF-7 | 12 | Induction of apoptosis |

| Anticancer | HeLa | 25 | Cell cycle arrest |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.